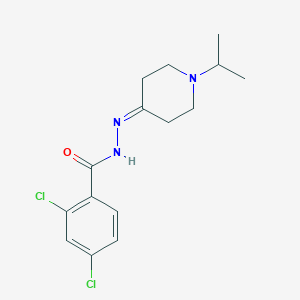![molecular formula C32H33N3O5 B449481 10-hexanoyl-3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B449481.png)
10-hexanoyl-3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-hexanoyl-3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes hexanoyl, methoxyphenyl, and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-hexanoyl-3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of intermediate compounds
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Analyse Des Réactions Chimiques
Types of Reactions
10-hexanoyl-3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines.
Applications De Recherche Scientifique
10-hexanoyl-3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: Research may explore its potential as a therapeutic agent for treating certain diseases.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which 10-hexanoyl-3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies are required to elucidate the exact mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-hexanoyl-3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other dibenzo[b,e][1,4]diazepin derivatives that have different substituents.
- Compounds with similar structures but different functional groups can provide insights into the structure-activity relationship.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C32H33N3O5 |
|---|---|
Poids moléculaire |
539.6g/mol |
Nom IUPAC |
5-hexanoyl-9-(4-methoxyphenyl)-6-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H33N3O5/c1-3-4-5-13-30(37)34-28-12-7-6-11-26(28)33-27-19-23(21-14-16-25(40-2)17-15-21)20-29(36)31(27)32(34)22-9-8-10-24(18-22)35(38)39/h6-12,14-18,23,32-33H,3-5,13,19-20H2,1-2H3 |
Clé InChI |
KDFSJBXMDUSNAH-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC(=CC=C5)[N+](=O)[O-] |
SMILES canonique |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC(=CC=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(1Z)-1-{2-[(4-methoxyphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclopropanecarboxamide](/img/structure/B449398.png)

![ETHYL 2-[2-CHLORO-6-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETATE](/img/structure/B449401.png)
![2,2,2-trichloro-N-{2,2-dimethyl-3-[(trichloroacetyl)amino]propyl}acetamide](/img/structure/B449404.png)
![N'-{[1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-methyl-3-furohydrazide](/img/structure/B449407.png)
![N'~2~,N'~5~-bis[3-(benzyloxy)benzylidene]-2,5-furandicarbohydrazide](/img/structure/B449410.png)
![N-(4-{N-[(2-{1-[4-(2-furoylamino)phenyl]ethylidene}hydrazino)(oxo)acetyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B449412.png)
![4-chloro-N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B449415.png)
![ethyl (2-bromo-6-methoxy-4-{(E)-[2-(4-methylphenyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B449416.png)
![N'~1~,N'~4~-bis[1-(4-methoxyphenyl)propylidene]terephthalohydrazide](/img/structure/B449417.png)
![N'~1~,N'~4~-bis[1-(1-naphthyl)ethylidene]terephthalohydrazide](/img/structure/B449418.png)
![N-{3-[N-(3,4-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B449419.png)
![Ethyl [5-bromo-2-methoxy-4-(2-phenylcarbohydrazonoyl)phenoxy]acetate](/img/structure/B449422.png)
![2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE](/img/structure/B449424.png)
